molecular formula C21H23ClN4O3 B4833049 N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,4-dimethoxyphenyl)urea

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,4-dimethoxyphenyl)urea

Cat. No.: B4833049
M. Wt: 414.9 g/mol
InChI Key: PMNCOWBYLODDQZ-UHFFFAOYSA-N
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Description

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(2,4-dimethoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a pyrazole ring substituted with a chlorobenzyl group and dimethyl groups, as well as a phenyl ring substituted with methoxy groups

Properties

IUPAC Name

1-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(2,4-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O3/c1-13-20(14(2)26(25-13)12-15-7-5-6-8-17(15)22)24-21(27)23-18-10-9-16(28-3)11-19(18)29-4/h5-11H,12H2,1-4H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNCOWBYLODDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(2,4-dimethoxyphenyl)urea typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Substitution with Chlorobenzyl Group: The pyrazole ring is then reacted with 2-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, to introduce the chlorobenzyl group.

    Formation of the Urea Derivative: The resulting intermediate is reacted with 2,4-dimethoxyaniline and phosgene or a phosgene substitute, such as triphosgene, to form the final urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(2,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(2,4-dimethoxyphenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(2,4-dimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(2,4-dimethoxyphenyl)urea can be compared with other similar compounds, such as:

    N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(2,4-dichlorophenyl)urea: Similar structure but with dichlorophenyl substitution, which may result in different chemical and biological properties.

    N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(2,4-dimethylphenyl)urea: Similar structure but with dimethylphenyl substitution, leading to variations in reactivity and applications.

The uniqueness of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(2,4-dimethoxyphenyl)urea lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,4-dimethoxyphenyl)urea
Reactant of Route 2
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N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,4-dimethoxyphenyl)urea

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